1-Deazaadenosine

説明

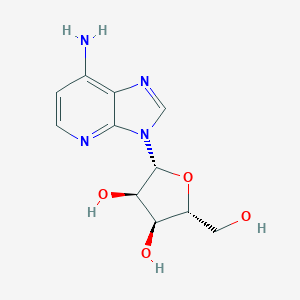

1-Deazaadenosine, also known as this compound, is a useful research compound. Its molecular formula is C11H14N4O4 and its molecular weight is 266.25 g/mol. The purity is usually 95%.

The exact mass of the compound 1-Deaza-adenosine is unknown and the complexity rating of the compound is unknown. Its Medical Subject Headings (MeSH) category is Chemicals and Drugs Category - Carbohydrates - Glycosides - Nucleosides - Purine Nucleosides - Tubercidin - Supplementary Records. The storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

作用機序

Target of Action

The primary target of 1-Deaza-adenosine is Adenosine Deaminase (ADA) . ADA is an enzyme of purine metabolism that plays an important role in adenosine homeostasis and modulates signaling by extracellular adenosine .

Mode of Action

1-Deaza-adenosine interacts with ADA, which normally catalyzes the hydrolytic deamination of adenosine and 2-deoxyadenosine .

Biochemical Pathways

1-Deaza-adenosine affects the purine metabolism pathway by interacting with ADA . ADA is essential in the conversion of adenosine to inosine and 2′deoxyadenosine to 2′deoxyinosine . By inhibiting ADA, 1-Deaza-adenosine can potentially disrupt these conversions, affecting the overall purine metabolism.

Result of Action

The molecular and cellular effects of 1-Deaza-adenosine’s action are largely dependent on its interaction with ADA. By inhibiting ADA, 1-Deaza-adenosine could potentially disrupt adenosine homeostasis and signaling, leading to various downstream effects .

Action Environment

The action, efficacy, and stability of 1-Deaza-adenosine can be influenced by various environmental factors. For instance, the presence of other molecules that can bind to ADA might affect the ability of 1-Deaza-adenosine to interact with its target . .

生化学分析

Biochemical Properties

1-Deaza-adenosine is known to act as an adenosine receptor agonist and exhibits strong antitumor activity in mouse leukemia cells . It interacts with enzymes such as adenosine deaminase (ADA), which is an enzyme of purine metabolism that irreversibly converts adenosine to inosine .

Cellular Effects

1-Deaza-adenosine influences cell function by interacting with membrane proteins, such as CD26 and adenosine receptors, forming ecto-ADA (eADA) . This interaction is particularly important in the cardiovascular system, where adenosine protects against endothelial dysfunction, vascular inflammation, or thrombosis .

Molecular Mechanism

The molecular mechanism of 1-Deaza-adenosine involves its interaction with adenosine deaminase (ADA). ADA is an enzyme of purine metabolism that irreversibly converts adenosine to inosine . 1-Deaza-adenosine, acting as an adenosine receptor agonist, can modulate this conversion process .

Metabolic Pathways

1-Deaza-adenosine is involved in purine metabolism, specifically in the conversion of adenosine to inosine . This process is mediated by the enzyme adenosine deaminase (ADA) .

生物活性

1-Deazaadenosine is a notable compound in the field of biochemistry, primarily recognized for its role as an inhibitor of adenosine deaminase (ADA). Its biological activity has been extensively studied, revealing insights into its mechanisms and potential therapeutic applications.

Chemical Overview

Chemical Name: 3-β-D-Ribofuranosyl-3H-imidazo[4,5-b]pyridin-7-amine

Molecular Formula: C₁₁H₁₄N₄O₄

Purity: ≥98%

This compound functions primarily as an inhibitor of adenosine deaminase with a value of 0.66 μM, which indicates its potency in inhibiting this enzyme's activity . By inhibiting ADA, this compound prevents the conversion of adenosine to inosine, leading to increased levels of adenosine in biological systems. This modulation can influence various physiological processes since adenosine is involved in multiple signaling pathways.

Antitumor Activity

This compound has demonstrated significant antitumor activity across various leukemia cell lines. Its ability to inhibit ADA contributes to this effect, as elevated adenosine levels can induce apoptosis in cancer cells . The compound's activity is particularly relevant in the context of hematological malignancies.

Adenosine Receptor Interaction

The compound exhibits selectivity towards adenosine receptors, particularly the A1 and A2 subtypes. Research indicates that this compound retains some agonistic properties at these receptors but with varying degrees of efficacy compared to other adenosine analogs. For example, it has been shown to be less effective than NECA (an established adenosine receptor agonist) but more active than its parent compound in inhibiting platelet aggregation and stimulating cyclic AMP accumulation .

Comparative Biological Activity

The following table summarizes the biological activity of this compound compared to other related compounds:

| Compound | A1 Receptor IC50 (nM) | A2 Receptor EC50 (nM) | Selectivity Ratio (A1/A2) |

|---|---|---|---|

| This compound | 6700 | 18000 | 2.7 |

| 1-DeazaNECA | 960 | 3500 | 3.6 |

| NECA | 100 | 300 | - |

This table illustrates that while this compound is less potent than some analogs, it still exhibits a favorable selectivity profile for A1 receptors compared to A2 receptors.

Study on Platelet Aggregation

In a study examining the effects on platelet aggregation induced by ADP, this compound showed an IC50 value of approximately 65.5 μM, indicating moderate effectiveness compared to other compounds like NECA, which exhibited a significantly lower IC50 value of 0.60 μM . This suggests that while it possesses inhibitory effects on platelet aggregation, it is not as potent as NECA.

Ribozyme Activity

Research involving the incorporation of this compound into hammerhead ribozymes revealed that its substitution resulted in significantly reduced catalytic activity. This highlights the importance of the nitrogen atom at position one in the purine ring for optimal ribozyme function . Such findings are critical for understanding how modifications to nucleoside structures can impact biological functions.

科学的研究の応用

Role in RNA Studies

1-Deazaadenosine is utilized in the study of ribozymes, which are RNA molecules that catalyze biochemical reactions. Its incorporation into ribozymes has been shown to affect catalytic activity significantly. For instance, substituting residues A14 and A15.1 in the hammerhead ribozyme with this compound resulted in a marked reduction in catalytic efficiency, indicating the importance of the N(1) functional group in stabilizing transition states during catalysis .

Case Study: Hammerhead Ribozyme

- Modification : Substitution at positions A14 and A15.1.

- Outcome : Catalytic activity reduced significantly (relative activity ).

- Implication : Highlights the role of specific nucleobase interactions in RNA catalysis.

Enzyme Inhibition Studies

This compound serves as an important tool in enzyme inhibition studies, particularly concerning adenosine deaminase (ADA). It has been demonstrated that this compound can inhibit both ADA1 and ADA2, enzymes involved in purine metabolism, which are crucial for maintaining cellular adenosine levels .

Case Study: Adenosine Deaminase Inhibition

- Inhibitors : this compound alongside pentostatin.

- Mechanism : Competitive inhibition of ADA activity.

- Significance : Potential therapeutic applications for conditions characterized by altered adenosine metabolism.

Pharmacological Applications

The pharmacological potential of this compound is also notable. Research indicates that it exhibits agonistic activity at adenosine receptors, albeit with lower affinity compared to its parent compound adenosine. This property makes it a candidate for studying receptor dynamics and developing drugs targeting the adenosine receptor pathways .

Pharmacological Insights

- Receptor Affinity : Approximately 10-fold lower affinity for A(1) receptors compared to adenosine.

- Applications : Useful in understanding G protein activation mechanisms and potential drug development targeting adenosine receptors.

Synthesis and Structural Studies

The synthesis of this compound and its derivatives has been explored extensively to facilitate its application in various biochemical contexts. Advanced synthetic methodologies have enabled researchers to incorporate this nucleoside into oligonucleotides, allowing for detailed structural and functional analyses .

Synthetic Approaches

- Methodology : Phosphoramidite synthesis for incorporation into RNA.

- Outcomes : Enabled studies on RNA folding and stability through modifications.

Implications for Drug Development

The unique properties of this compound make it a promising candidate for drug development, particularly against diseases where purine metabolism is disrupted, such as cancer and viral infections. Its ability to modulate enzyme activity and receptor interactions provides a basis for designing new therapeutic agents .

Potential Drug Targets

- Enzymes : Adenosine deaminase.

- Receptors : Adenosine A(1) and A(2A) receptors.

特性

IUPAC Name |

(2R,3R,4S,5R)-2-(7-aminoimidazo[4,5-b]pyridin-3-yl)-5-(hydroxymethyl)oxolane-3,4-diol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H14N4O4/c12-5-1-2-13-10-7(5)14-4-15(10)11-9(18)8(17)6(3-16)19-11/h1-2,4,6,8-9,11,16-18H,3H2,(H2,12,13)/t6-,8-,9-,11-/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NVUDDRWKCUAERS-PNHWDRBUSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CN=C2C(=C1N)N=CN2C3C(C(C(O3)CO)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1=CN=C2C(=C1N)N=CN2[C@H]3[C@@H]([C@@H]([C@H](O3)CO)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H14N4O4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40932290 | |

| Record name | 3-Pentofuranosyl-3H-imidazo[4,5-b]pyridin-7-amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40932290 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

266.25 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

14432-09-8 | |

| Record name | 1-Deazaadenosine | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0014432098 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 3-Pentofuranosyl-3H-imidazo[4,5-b]pyridin-7-amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40932290 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q1: How does 1-deaza-adenosine interact with adenosine deaminase, and does it form a transition-state analogue complex like some other inhibitors?

A1: Unlike some inhibitors that form transition-state analogue complexes with adenosine deaminase, 1-deaza-adenosine appears to mimic a ground-state complex when bound to the enzyme []. This suggests a distinct mode of interaction compared to inhibitors that form tetrahedral intermediates at the C-6 position of the purine ring.

Q2: What experimental evidence supports the distinct interaction mechanism of 1-deaza-adenosine with adenosine deaminase?

A2: Studies using 1-deaza-adenosine and the related compound 1-deazapurine riboside revealed that their complexes with adenosine deaminase do not exhibit the characteristics associated with transition-state analogue formation []. While these complexes display UV-difference spectra, solvent isotope effects on binding affinity, and altered CD spectra, they lack the spectral features indicative of a tetrahedral intermediate at the C-6 position.

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。